molecular formula C22H41BF3N B8251969 Difluoro(phenyl)borane;tetrabutylazanium;fluoride

Difluoro(phenyl)borane;tetrabutylazanium;fluoride

Cat. No.: B8251969
M. Wt: 387.4 g/mol
InChI Key: IWTNFEUYZVMFQJ-UHFFFAOYSA-M
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Description

Difluoro(phenyl)borane;tetrabutylazanium;fluoride is a complex organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is composed of a difluoro(phenyl)borane moiety and a tetrabutylazanium fluoride ion pair, making it a versatile reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(phenyl)borane;tetrabutylazanium;fluoride typically involves the reaction of phenylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and safe handling of fluorinating agents. The use of tetrabutylammonium fluoride as a phase-transfer catalyst can facilitate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Difluoro(phenyl)borane;tetrabutylazanium;fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions include substituted phenylboranes, boronic acids, and various organofluorine compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which difluoro(phenyl)borane;tetrabutylazanium;fluoride exerts its effects involves the interaction of the borane moiety with various molecular targets. The fluoride ion can act as a nucleophile, attacking electrophilic centers in substrates, while the borane moiety can participate in Lewis acid-base interactions, facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a borane moiety with a tetrabutylazanium fluoride ion pair, providing a balance of nucleophilic and electrophilic reactivity. This makes it a versatile reagent in various chemical transformations and applications .

Properties

IUPAC Name

difluoro(phenyl)borane;tetrabutylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C6H5BF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6;/h5-16H2,1-4H3;1-5H;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTNFEUYZVMFQJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41BF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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